molecular formula C17H10Cl2O6 B043882 Aflatoxin B1-8,9-dichloride CAS No. 119718-03-5

Aflatoxin B1-8,9-dichloride

Cat. No. B043882
M. Wt: 381.2 g/mol
InChI Key: TWAYMZIMOFMBAE-PXAZEXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin B1-8,9-dichloride is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aflatoxin B1, which is a naturally occurring mycotoxin produced by certain strains of fungi. Aflatoxin B1-8,9-dichloride has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

Aflatoxin B1-8,9-dichloride is known to induce DNA damage by forming adducts with DNA. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in carcinogenesis. Aflatoxin B1-8,9-dichloride has also been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Biochemical And Physiological Effects

Aflatoxin B1-8,9-dichloride has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce oxidative stress, which can lead to cellular damage and apoptosis. Aflatoxin B1-8,9-dichloride has also been found to inhibit the activity of various enzymes, including those involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

Aflatoxin B1-8,9-dichloride has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Aflatoxin B1-8,9-dichloride has also been extensively studied, and its mechanism of action and effects on cellular function are well understood. However, there are also some limitations to the use of Aflatoxin B1-8,9-dichloride in lab experiments. This compound is highly toxic and must be handled with care. Additionally, it can be difficult to control the concentration of Aflatoxin B1-8,9-dichloride in experiments, which can make it challenging to interpret results.

Future Directions

There are several future directions for research involving Aflatoxin B1-8,9-dichloride. One area of research could focus on the development of new methods for synthesizing and purifying this compound. Another area of research could focus on the development of new applications for Aflatoxin B1-8,9-dichloride in scientific research. Additionally, further studies could be conducted to investigate the effects of Aflatoxin B1-8,9-dichloride on cellular function and to explore potential therapeutic applications of this compound.

Synthesis Methods

Aflatoxin B1-8,9-dichloride can be synthesized using various methods. One of the most commonly used methods involves the reaction of aflatoxin B1 with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of Aflatoxin B1-8,9-dichloride, which can be purified using column chromatography.

Scientific Research Applications

Aflatoxin B1-8,9-dichloride has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Aflatoxin B1-8,9-dichloride has been used in studies investigating the role of DNA damage in carcinogenesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular function.

properties

CAS RN

119718-03-5

Product Name

Aflatoxin B1-8,9-dichloride

Molecular Formula

C17H10Cl2O6

Molecular Weight

381.2 g/mol

IUPAC Name

(3S,7S)-4,5-dichloro-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

InChI

InChI=1S/C17H10Cl2O6/c1-22-7-4-8-11(12-13(18)15(19)25-17(12)23-8)14-10(7)5-2-3-6(20)9(5)16(21)24-14/h4,12,17H,2-3H2,1H3/t12-,17+/m1/s1

InChI Key

TWAYMZIMOFMBAE-PXAZEXFGSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5[C@@H](OC4=C1)OC(=C5Cl)Cl

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl

synonyms

AFB1-8,9-dichloride
AFB1Cl2
aflatoxin B1-8,9-dichloride
aflatoxin-B1-8,9-dichloride

Origin of Product

United States

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